N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide

Description

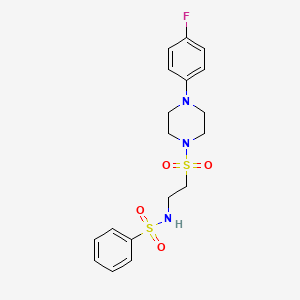

N-(2-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group. The sulfonamide group is linked to the piperazine via an ethyl sulfonyl bridge.

- Sulfonylation of a piperazine intermediate.

- Nucleophilic substitution or amide coupling to attach the benzenesulfonamide moiety.

- Purification via column chromatography and characterization by NMR and mass spectrometry (common methods in ).

Key structural attributes likely influence its physicochemical and biological properties:

- The sulfonyl ethyl bridge introduces conformational flexibility.

- The benzenesulfonamide moiety may contribute to hydrogen bonding and solubility.

Properties

IUPAC Name |

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S2/c19-16-6-8-17(9-7-16)21-11-13-22(14-12-21)27(23,24)15-10-20-28(25,26)18-4-2-1-3-5-18/h1-9,20H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLUMOXEJCDLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions.

Sulfonamide Formation: The sulfonamide groups are introduced through reactions with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring and sulfonamide groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenated compounds, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is studied for its potential as a therapeutic agent in treating:

- Neurological Disorders : Its interaction with neurotransmitter receptors makes it a candidate for conditions such as depression and anxiety. Studies indicate that compounds with piperazine moieties can modulate serotonin and dopamine pathways, which are critical in these disorders.

Pharmacology

The compound serves as a lead structure in drug development targeting:

- Dopamine Receptors : Its binding affinity can influence dopaminergic signaling, making it relevant for the treatment of schizophrenia and Parkinson's disease.

- Serotonin Receptors : Modulation of serotonin receptors can aid in developing antidepressants or anxiolytics .

Biological Research

In biological studies, this compound acts as a tool to investigate:

- Neurotransmitter Dynamics : It helps elucidate the roles of piperazine derivatives in neurotransmitter release and uptake mechanisms.

- Enzyme Inhibition : The sulfonamide group is known for inhibiting carbonic anhydrase, which is involved in various physiological processes .

Industrial Applications

In industrial chemistry, this compound is utilized as an intermediate in synthesizing other complex molecules. Its unique properties make it valuable for producing pharmaceuticals with enhanced efficacy and reduced side effects .

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on animal models of anxiety and depression. Results indicated significant anxiolytic effects comparable to established treatments, suggesting its potential as a novel therapeutic agent .

Study 2: Enzyme Inhibition

Research demonstrated that the compound effectively inhibited carbonic anhydrase activity, showcasing its potential in treating conditions such as glaucoma and edema. This inhibition was quantified using enzyme kinetics assays, revealing IC50 values that support its efficacy .

Mechanism of Action

The mechanism of action of N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The piperazine ring and sulfonamide groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in disease progression .

Comparison with Similar Compounds

Structural Analogues with Piperazine-Sulfonamide Scaffolds

The following table compares the target compound with structurally related derivatives from the evidence:

*Biological data from likely represents inhibitory activity (e.g., IC₅₀ or % inhibition) but lacks explicit context.

Key Trends and Research Findings

a) Impact of Substituents on Physicochemical Properties

- Fluorine Substitution: The 4-fluorophenyl group (target compound) increases lipophilicity compared to non-fluorinated analogues (e.g., compound 6g in ). This may enhance blood-brain barrier penetration or receptor affinity.

- Methylthio vs. Sulfonamide : The methylthio group in ’s compound contributes to a higher LogP (4.6) compared to the target compound’s estimated LogP (~3.5–4.0), indicating greater membrane permeability.

Biological Activity

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a complex organic compound with potential pharmaceutical applications. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperazine ring, a sulfonamide group, and a fluorophenyl substitution, which are critical for its biological activity.

The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. The piperazine moiety plays a significant role in binding to these targets, potentially inhibiting their activity. Research indicates that the fluorophenyl group enhances the compound's affinity for certain biological targets, which may lead to modulation of their functions.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamides have been reported to possess antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds can range from 15.625 μM to 125 μM against various strains, indicating their potential as antibacterial agents .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit nucleoside transporters (ENTs). A study demonstrated that certain analogues showed selective inhibition towards ENT2 over ENT1, highlighting the importance of structural modifications in enhancing selectivity and potency .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the piperazine ring and sulfonamide group can significantly affect the biological activity of the compound. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of methyl groups | Increased potency against ENTs |

| Replacement of naphthalene with benzene | Loss of inhibitory effects on ENTs |

| Introduction of halogens | Variable effects on selectivity and potency |

These findings suggest that careful structural modifications can lead to compounds with improved therapeutic profiles.

Case Studies

- In Vitro Studies : A series of in vitro experiments using nucleoside transporter-deficient cells demonstrated that certain analogues of this compound exhibited enhanced selectivity towards ENT2, making them promising candidates for further development as therapeutic agents .

- Antimicrobial Efficacy : In a comparative study, several derivatives were tested against Staphylococcus aureus and Enterococcus faecalis. The results indicated that some compounds had MIC values significantly lower than traditional antibiotics, suggesting their potential utility in treating resistant infections .

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for selected analogues, which is crucial for their development as oral medications.

Q & A

Q. What are the recommended synthetic routes for N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation: React 4-(4-fluorophenyl)piperazine with chlorosulfonic acid to introduce the sulfonyl group.

Nucleophilic Substitution: Couple the sulfonyl intermediate with 2-chloroethylbenzenesulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol to isolate the pure product .

Key Considerations:

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural confirmation requires orthogonal analytical techniques:

Q. What preliminary biological assays are suitable for evaluating this compound?

Methodological Answer: Initial screening should focus on:

- Enzyme Inhibition: Test against carbonic anhydrase isoforms (e.g., hCA-II) using stopped-flow CO₂ hydration assays .

- Receptor Binding: Radioligand displacement assays (e.g., serotonin 5-HT₁A receptors) with [³H]-8-OH-DPAT .

- Antimicrobial Activity: Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 29213) .

Data Interpretation:

Advanced Research Questions

Q. How can conflicting biological activity data between in vitro and in vivo models be resolved?

Methodological Answer: Address discrepancies through:

Pharmacokinetic Profiling:

- Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS after oral administration in rodents .

- Adjust dosing regimens if poor absorption (e.g., logP >3) is observed .

Metabolite Identification: Use HPLC-QTOF to detect active metabolites (e.g., N-dealkylated derivatives) that may contribute to in vivo efficacy .

Orthogonal Assays: Validate target engagement using ex vivo tissue binding (e.g., brain homogenate assays for CNS targets) .

Q. What strategies optimize the compound’s pharmacokinetic properties while retaining activity?

Methodological Answer: Optimization approaches include:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .

- Structural Modifications:

- Replace the fluorophenyl group with trifluoromethyl (logP reduction by ~0.5 units) .

- Incorporate polar substituents (e.g., hydroxyl or sulfonamide groups) to improve aqueous solubility .

- Formulation: Use cyclodextrin-based carriers to increase bioavailability in preclinical models .

Validation:

- Compare partition coefficients (logD pH 7.4) before and after modifications .

Q. How can computational methods guide SAR studies for this compound?

Methodological Answer: Leverage in silico tools for structure-activity relationship (SAR) analysis:

Molecular Docking: Use AutoDock Vina to predict binding poses in target proteins (e.g., 5-HT₁A receptor; PDB: 7E2Z) .

QSAR Modeling: Train models on analogs (e.g., benzenesulfonamide derivatives) to correlate descriptors (e.g., polar surface area) with activity .

MD Simulations: Assess binding stability over 100 ns trajectories (AMBER force field) to prioritize stable interactions .

Key Outputs:

- Identify critical residues (e.g., Asp116 in 5-HT₁A) for mutagenesis validation .

Q. How are crystallographic data contradictions resolved during structural analysis?

Methodological Answer: Resolve ambiguities via:

Twinned Crystal Analysis: Use PLATON to detect twinning (e.g., twin law -h, -k, l) and refine using HKLF5 .

Hydrogen Bonding Networks: Compare O–H⋯O (2.8–3.0 Å) and N–H⋯O (3.1–3.3 Å) distances with related sulfonamides .

DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to validate experimental bond angles (e.g., C–S–N: ~105°) .

Q. What experimental designs are recommended for scaling up synthesis?

Methodological Answer: For scale-up (>10 g), implement:

- Flow Chemistry: Optimize residence time (e.g., 30 min) and temperature (80°C) in a continuous reactor to improve yield (>75%) .

- Process Analytical Technology (PAT): Use inline FTIR to monitor sulfonylation completion .

- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) as a safer solvent .

Quality Control:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.